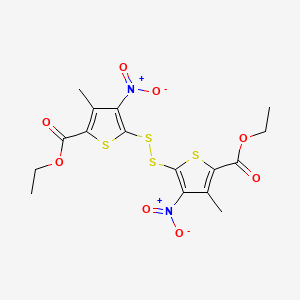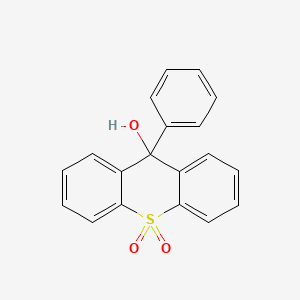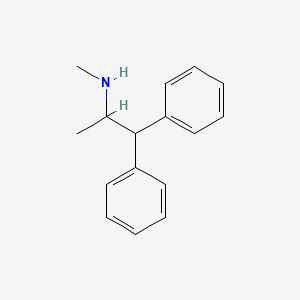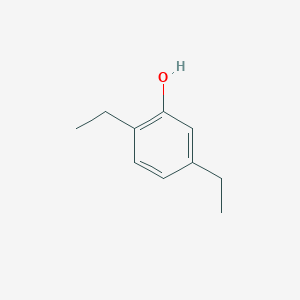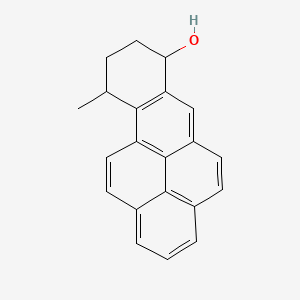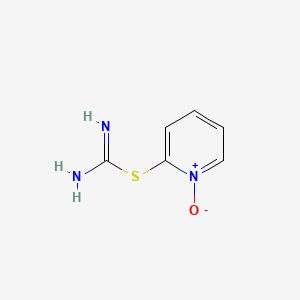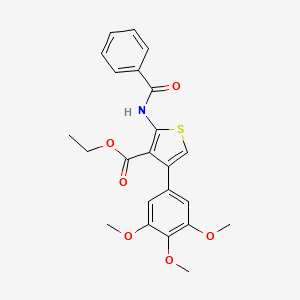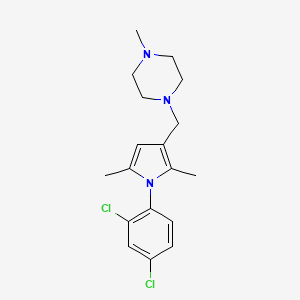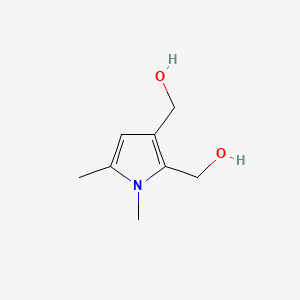
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 1,5-hexadiyne with ammonium carbonate in the presence of ethanol, leading to the formation of 2,5-dimethyl-1H-pyrrole, which can then be further modified to introduce the hydroxymethyl groups at the 2 and 3 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo substitution reactions, where the hydroxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- exerts its effects involves interactions with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pyrrole ring structure allows for aromatic stabilization, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be compared with other similar compounds such as:
2,5-Dimethyl-1H-pyrrole: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of hydroxymethyl groups, leading to different reactivity and applications. The uniqueness of 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- lies in its combination of methyl and hydroxymethyl groups, providing a balance of stability and reactivity for various applications.
Properties
CAS No. |
68384-86-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-1,5-dimethylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C8H13NO2/c1-6-3-7(4-10)8(5-11)9(6)2/h3,10-11H,4-5H2,1-2H3 |
InChI Key |
ZVASUUPGCSCIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
